Solifenacin Impurity D

Description

Significance of Impurity Research in Pharmaceutical Quality Assurance

Impurity profiling is a cornerstone of modern pharmaceutical development and quality control. longdom.orgpharmaffiliates.com It involves the identification, quantification, and characterization of impurities in pharmaceutical products. longdom.org This rigorous analysis is essential for several reasons. Firstly, it ensures regulatory compliance, as agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines on impurity levels. longdom.org Secondly, it is a crucial aspect of safety assessment, as some impurities can have their own pharmacological or toxicological effects. longdom.orgwisdomlib.org Finally, understanding impurity profiles aids in the optimization of manufacturing processes to minimize the formation of these substances and ensures the stability and shelf-life of the drug product. longdom.orgglobalpharmatek.com

General Principles of Chemical Impurities in Active Pharmaceutical Ingredients

Chemical impurities in APIs are undesirable substances that are not the API itself. jpionline.org They can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents. wisdomlib.orgbiotech-spain.com Organic impurities are often related to the manufacturing process and can include starting materials, by-products, intermediates, and degradation products. jpionline.orgeurekaselect.com Inorganic impurities can stem from catalysts, reagents, or other materials used in synthesis. biotech-spain.com Residual solvents are organic volatile chemicals used during the manufacturing process that are not completely removed. biotech-spain.comgmpinsiders.com The presence and acceptable levels of these impurities are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). jpionline.org

Solifenacin (B1663824): An Overview of its Pharmaceutical Significance as an API

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. drugbank.comwikipedia.org It primarily acts on M3 muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and a reduction in the symptoms of urgency, frequency, and incontinence. wikipedia.orgnih.govfda.gov Its selectivity for the M3 receptor subtype is a key feature, contributing to its efficacy. nih.govpatsnap.com As a widely used medication, ensuring the quality and purity of the Solifenacin API is of utmost importance.

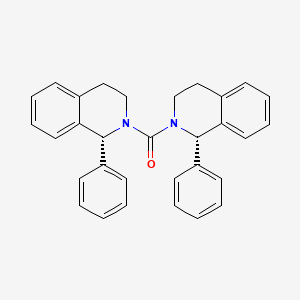

Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQGZNDDACGLPT-RNPORBBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Structural Elucidation of Solifenacin Impurity D

Definitive Chemical Name and Standardized Nomenclature

The precise identification of any chemical compound is fundamental to scientific discourse and regulatory oversight. Solifenacin (B1663824) Impurity D is designated by specific names under internationally recognized nomenclature systems.

IUPAC Designation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to this system, Solifenacin Impurity D is named:

[(1R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone . allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.com

This name precisely describes the molecular structure, indicating the specific arrangement of its constituent parts.

Common Synonyms

In addition to its formal IUPAC name, this compound is also known by a more common synonym within the pharmaceutical industry:

Solifenacin (R,S) Methanone (B1245722) Impurity . allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.comglppharmastandards.com

This name is frequently used in laboratory settings and by chemical suppliers for brevity and ease of reference. allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.comglppharmastandards.com

Molecular and Elemental Composition

The molecular formula of this compound is C31H28N2O . veeprho.comsynzeal.comsimsonpharma.comclearsynth.comclearsynth.comsynzeal.com This formula delineates the exact number of atoms of each element present in one molecule of the compound. The elemental composition is as follows:

Carbon (C): 31 atoms

Hydrogen (H): 28 atoms

Nitrogen (N): 2 atoms

Oxygen (O): 1 atom

This composition gives the compound a molecular weight of approximately 444.58 g/mol . allmpus.comchemicea.com

Stereochemical Configuration and Isomeric Relationship to Solifenacin

This compound possesses a distinct three-dimensional structure, which is crucial to its chemical identity. The IUPAC name, [(1R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone, specifies the stereochemistry at the two chiral centers as (1R) and (1S). allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.com

This impurity is structurally related to solifenacin, a medication used to treat overactive bladder. chemicea.com However, it is important to note that this compound is not a stereoisomer of solifenacin itself but rather a distinct chemical entity formed from two substituted isoquinoline (B145761) moieties. allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.com One moiety possesses the (R) configuration at the 1-position, while the other has the (S) configuration at its corresponding 1-position. allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.com

CAS Registry Number and Official Reference Standard Identifiers

For unambiguous identification in databases and regulatory filings, this compound is assigned a unique CAS Registry Number.

| Identifier Type | Identifier |

| CAS Registry Number | 2216750-52-4 |

This number is a universal and specific identifier for this particular chemical substance. allmpus.comveeprho.comsynzeal.comsimsonpharma.comchemicea.comglppharmastandards.comclearsynth.comclearsynth.comsynzeal.combiosynth.comsimsonpharma.com Various chemical and pharmaceutical suppliers also assign their own catalog or reference numbers for this impurity, which are used for internal tracking and sales. allmpus.comsimsonpharma.comglppharmastandards.comclearsynth.comsynzeal.combiosynth.comsimsonpharma.com

Mechanistic Studies on the Formation and Degradation of Solifenacin Impurity D

Elucidation of Synthetic By-product Pathways during Solifenacin (B1663824) Manufacturing

The presence of impurities in a pharmaceutical product can arise from various sources, including the starting materials, intermediates, and side reactions that occur during the synthesis process. ub.edu While the synthetic routes for Solifenacin are designed to be efficient, they can still result in the formation of process-related impurities. ub.edu

Reaction Mechanisms Leading to Impurity D Generation

Solifenacin Impurity D is characterized by a methanone (B1245722) bridge linking two separate dihydroisoquinoline rings, specifically the (1R)-1-phenyl and the (1S)-1-phenyl enantiomers. veeprho.comsynzeal.com Its structure suggests that it is not a degradation product of the final Solifenacin molecule but rather a by-product formed from precursors or intermediates during synthesis.

The precise, documented reaction mechanism for the formation of this compound is not extensively detailed in publicly available scientific literature. However, based on its chemical structure, a plausible pathway involves the reaction of the key intermediates, (1S)-1-phenyl-3,4-dihydroisoquinoline and (1R)-1-phenyl-3,4-dihydroisoquinoline, with a carbonyl-containing reagent. This could be a coupling reaction between the two enantiomeric amine intermediates facilitated by a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent, which are sometimes used in the synthesis of related structures. The reaction would involve the formation of a carbamoyl (B1232498) chloride intermediate from one amine, which then reacts with the other amine to form the final urea-like (methanone) linkage of Impurity D.

Influence of Process Parameters on Impurity D Formation Kinetics

The kinetics of the formation of synthetic by-products like Impurity D are highly dependent on the specific process parameters of the manufacturing process. While specific kinetic studies on Impurity D are not widely reported, general principles of chemical process control can be applied to understand its formation. Key parameters influencing the rate of its generation include temperature, reactant concentration, catalyst presence, and reaction time.

Generally, higher reaction temperatures can increase the rate of side reactions, potentially leading to a higher yield of impurities. The stoichiometry of the reactants is also crucial; an excess of the 1-phenyl-3,4-dihydroisoquinoline (B1582135) intermediates relative to the subsequent reactant in the main synthetic pathway could favor the formation of dimeric impurities like Impurity D.

| Process Parameter | Potential Influence on Impurity D Formation | Rationale |

|---|---|---|

| Temperature | Increased temperature may increase the rate of formation. | Side reactions often have a higher activation energy and become more competitive at elevated temperatures. |

| Reactant Stoichiometry | Excess of (1S/1R)-1-phenyl-3,4-dihydroisoquinoline may increase formation. | Higher concentration of the precursor amines increases the probability of the side reaction leading to the methanone impurity. |

| Catalyst | The type and concentration of the catalyst could influence selectivity. | A catalyst intended for the main reaction may inadvertently promote the side reaction, or a specific catalyst could be used to minimize it. |

| Reaction Time | Longer reaction times could lead to higher levels of by-products. | If the main reaction is completed, extended time may allow for slower-forming side reactions to proceed to a greater extent. |

Investigation of Degradation Pathways under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. researchgate.netresearchgate.net Solifenacin has been subjected to various stress conditions, including oxidation, heat, and hydrolysis, as per the International Conference on Harmonisation (ICH) guidelines. researchgate.netresearchgate.netresearchgate.net

Oxidative Degradation: Formation under Peroxide Stress

Forced degradation studies of Solifenacin under oxidative stress conditions, typically using hydrogen peroxide, have been reported. researchgate.netresearchgate.net These studies indicate that Solifenacin is susceptible to oxidation. researchgate.netresearchgate.net The primary degradation product identified under these conditions is Solifenacin N-oxide (often referred to as Impurity C or Impurity I), where the nitrogen atom in the quinuclidine (B89598) ring is oxidized. researchgate.netresearchgate.net Another reported oxidative impurity is Impurity K. ub.eduresearchgate.netmdpi.comnih.gov However, the available literature from forced degradation studies does not identify this compound as a product of oxidative stress.

Thermal Degradation: Formation under Elevated Temperature Stress

Investigations into the stability of Solifenacin under thermal stress have generally found the crystalline form of the drug to be stable. researchgate.netresearchgate.netresearchgate.net Studies subjecting the drug to dry heat did not result in significant degradation. researchgate.net While it has been noted that the amorphous form of Solifenacin can be unstable under conditions of high temperature and humidity, leading to the formation of degradation products, these studies have not specified the formation of this compound. nih.gov Therefore, based on current literature, Impurity D is not considered a typical thermal degradant of Solifenacin.

Hydrolytic Degradation Mechanisms (acidic and basic)

Solifenacin's stability under hydrolytic conditions has been tested across a range of pH levels, from acidic to basic. researchgate.netresearchgate.net The molecule contains an ester linkage, which is susceptible to hydrolysis. Under both acidic and basic conditions, Solifenacin undergoes degradation primarily through the cleavage of this ester bond. researchgate.netoup.com This hydrolysis yields (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (often designated as Impurity A) and (R)-quinuclidin-3-ol. oup.com The reviewed literature on hydrolytic degradation does not indicate the formation of this compound.

| Stress Condition | Observed Degradation of Solifenacin | Formation of Impurity D Observed | Major Degradants Reported |

|---|---|---|---|

| Oxidative (Peroxide) | Yes researchgate.netresearchgate.net | No | Solifenacin N-oxide (Impurity C/I), Impurity K researchgate.netresearchgate.netresearchgate.netmdpi.com |

| Thermal (Elevated Temp.) | Generally stable researchgate.netresearchgate.netresearchgate.net | No | Not specified as a major pathway for crystalline form. |

| Hydrolytic (Acidic/Basic) | Yes researchgate.netresearchgate.net | No | Impurity A, (R)-quinuclidin-3-ol oup.com |

Photolytic Degradation Analysis

The photostability of pharmaceutical compounds is a critical parameter assessed during development, as exposure to light can lead to degradation and the formation of impurities. Solifenacin has been subjected to photolytic stress testing under various conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines, to evaluate its intrinsic stability. These studies involve exposing the drug substance to light sources that simulate sunlight and artificial indoor light.

Research indicates that Solifenacin is susceptible to degradation under photolytic stress. researchgate.netresearchgate.net In one study, Solifenacin was found to be unstable when exposed to light, leading to the formation of several degradation products. researchgate.net Another investigation subjected a Solifenacin solution to 1.2 million lux hours and 200 watt-hours/square meter, which resulted in a 2.0% degradation of the active substance. ijrpr.com Chromatographic analysis from other forced degradation studies also shows the appearance of impurity peaks following exposure to both UV light and sunlight. scirp.orgresearchgate.net

However, findings can vary depending on the specific experimental conditions. For instance, one study reported no significant degradation product peaks in the HPLC analysis after their photolytic degradation protocol was applied. akjournals.com This highlights the sensitivity of photolytic degradation pathways to factors such as the solvent system, exposure time, and the intensity and wavelength of the light source.

Table 1: Summary of Photolytic Degradation Conditions for Solifenacin

| Light Source/Condition | Exposure Details | Observed Outcome for Solifenacin | Reference |

|---|---|---|---|

| Photolysis (General) | ICH Guideline Q1A (R2) | Unstable | researchgate.net |

| UV-Light & Sunlight | Not specified | Degradation observed in chromatograms | scirp.orgresearchgate.net |

| Photolytic Stress | 1.2 million lux hours followed by 200 Watt hours/m² | 2.0% degradation | ijrpr.com |

| Photolytic Stress | Not specified | No degradation product peaks observed | akjournals.com |

Stability Kinetics of Impurity D Accumulation

The study of stability kinetics involves determining the rate at which a drug substance degrades and its impurities form over time under specific environmental conditions. This data is crucial for predicting the shelf-life of a pharmaceutical product and understanding its degradation pathways. For Solifenacin, kinetic studies have been performed to assess its stability under various stress conditions, which provides insight into the rate of accumulation of its degradation products. researchgate.netnih.govrsc.org

One detailed kinetic study on Solifenacin investigated its degradation under accelerated conditions (acidic, alkaline, and oxidative stress) and was able to model the reaction rates. researchgate.netnih.govrsc.org The degradation was found to follow first-order kinetics under the studied conditions. This investigation led to the identification and quantification of impurities designated as Solifenacin Impurity A, E, and I. researchgate.netnih.govrsc.org

Although specific kinetic studies detailing the rate of accumulation for this compound are not extensively available in the literature, the results from forced degradation studies on the parent drug establish the conditions under which its formation is likely to occur. By stressing the drug under harsh conditions (e.g., heat, humidity, acid, base, oxidation, and light), researchers can identify the circumstances that lead to the most significant impurity formation. The amount of degradation observed provides a foundation for more detailed kinetic analysis.

The table below summarizes findings from various forced degradation studies on Solifenacin Succinate (B1194679), indicating the extent of degradation under different stressors. This illustrates the conditions that promote impurity accumulation.

Table 2: Summary of Solifenacin Forced Degradation Results

| Stress Condition | Details | % Degradation of Solifenacin | Reference |

|---|---|---|---|

| Acidic | 1N HCl, 60°C, 6 hours | 1.95% | ijrpr.com |

| Alkaline | 1N NaOH, 60°C, 6 hours | 0.83% | ijrpr.com |

| Oxidative | 1% H₂O₂, 25°C, 15 hours | Significant degradation, SOL-1 impurity observed | scirp.org |

| Oxidative | 20% Peroxide, 60°C, 6 hours | 0.2% | ijrpr.com |

| Thermal | 105°C, 6 hours | 2.6% | ijrpr.com |

| Photolytic | 1.2 million lux hours & 200 Wh/m² | 2.0% | ijrpr.com |

| Humidity | 90% RH, 72 hours | 0.4% | ijrpr.com |

These studies collectively indicate that Solifenacin impurities can accumulate under a range of stress conditions, particularly oxidative, thermal, and photolytic stress. researchgate.netijrpr.com The development of a validated, stability-indicating analytical method is therefore essential to monitor and control these impurities, including Impurity D, throughout the lifecycle of the drug product. researchgate.netnih.govrsc.org

Advanced Analytical Methodologies for the Characterization and Quantification of Solifenacin Impurity D

Chromatographic Techniques for High-Resolution Separation

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools that offer the necessary selectivity and sensitivity for analyzing complex mixtures like APIs and their related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust and reliable HPLC method is paramount for the accurate quantification of Solifenacin (B1663824) Impurity D. This involves a systematic approach to optimizing various chromatographic parameters to achieve the desired separation from the main API and other potential impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of solifenacin and its impurities. The choice of the stationary phase is critical for achieving the desired separation. C18 (octadecylsilane) and C8 (octylsilane) are the most frequently utilized bonded phases due to their hydrophobicity, which allows for the effective separation of a wide range of pharmaceutical compounds.

Several studies have demonstrated the successful use of various RP-HPLC columns for the analysis of solifenacin and its related substances. For instance, a Waters Xterra RP-8 column (250 x 4.6 mm, 5 µm) has been used to achieve resolution between solifenacin and its impurities. pharmacophorejournal.com Another method utilized an Inertsil ODS 3V C18 column (150 mm × 4.6 mm, 5 μm). researchgate.net The selection of the column is often based on achieving optimal resolution, peak shape, and analysis time. The performance of these columns is evaluated based on parameters like theoretical plates, tailing factor, and resolution between critical pairs. For instance, a developed method should ensure the tailing factor for the solifenacin peak is not more than 2.0 and the theoretical plates are not less than 1500. pharmacophorejournal.com

Table 1: Examples of Reversed-Phase HPLC Columns Used for Solifenacin Impurity Analysis

| Column Type | Dimensions | Particle Size | Application | Reference |

| Waters Xterra RP-8 | 250 x 4.6 mm | 5 µm | Determination of related substances of Solifenacin succinate (B1194679) | pharmacophorejournal.com |

| Inertsil ODS 3V C18 | 150 mm x 4.6 mm | 5 µm | Determination of solifenacin in tablet dosage form | researchgate.net |

| Sunfire C8 | 150mm x 4.6 mm | 5µm | Quantification of Solifenacin Succinate | rjptonline.org |

| Phenomenex L. C18 | 250 x 4.6 mm | 5 µm | Quantification of process-related impurities of Solifenacin | impactfactor.org |

| XBridge® C18 | Not Specified | Not Specified | Simultaneous determination of alfuzosin (B1207546) and solifenacin along with their official impurities | nih.gov |

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. A typical mobile phase in RP-HPLC consists of an aqueous component (often a buffer) and an organic modifier.

Buffer Systems: Phosphate (B84403) buffers are commonly employed to control the pH of the mobile phase. researchgate.netscirp.org The pH is a critical parameter as it influences the ionization state of the analyte and, consequently, its retention on the reversed-phase column. For instance, a mobile phase containing a phosphate buffer at pH 6.6 has been used in a gradient elution method. scirp.org In another application, the pH was adjusted to 3.5 with monobasic potassium phosphate. researchgate.net

pH Effects: The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like solifenacin and its impurities. Careful optimization of the mobile phase pH is necessary to achieve the best separation. For example, a study utilized a mobile phase with a phosphate buffer adjusted to pH 7. impactfactor.org Another method employed a phosphate buffer at pH 8 with triethylamine (B128534). nih.govrsc.org The addition of triethylamine can help to improve peak shape by masking residual silanol (B1196071) groups on the silica-based stationary phase.

For complex samples containing multiple impurities with a wide range of polarities, a gradient elution program is often necessary. researchgate.netscirp.org Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. This allows for the elution of strongly retained compounds in a reasonable time while maintaining good resolution for early eluting peaks.

A gradient program for the analysis of solifenacin and its impurities might start with a lower concentration of the organic modifier to retain and separate the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component, solifenacin, and any less polar impurities like Impurity D. For example, a gradient LC method was developed using a mobile phase consisting of a 0.01 M phosphate buffer and a mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net

A critical performance characteristic of any HPLC method for impurity profiling is the resolution between the impurity peak and the main API peak. The resolution (Rs) should be greater than 1.5 to ensure accurate quantification. In the context of Solifenacin Impurity D, the developed analytical method must demonstrate baseline separation from the solifenacin peak.

For instance, one validated method reported a resolution of greater than 3.0 between solifenacin succinate and its closely eluting impurity, solifenacin N-oxide. researchgate.net While this refers to a different impurity, the principle remains the same for Impurity D. The goal is to achieve a resolution value that guarantees the distinct and reliable measurement of the Impurity D peak, free from interference from the much larger solifenacin peak. Robustness testing of the method often involves varying parameters like flow rate, temperature, and mobile phase pH to ensure that the resolution between critical pairs remains acceptable. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Structural Confirmation and Quantification

While HPLC with UV detection is a powerful tool for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides an additional layer of specificity and is invaluable for the structural confirmation of impurities. LC-MS/MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

This technique is particularly useful for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. For instance, LC-MS has been used to identify degradation products of solifenacin, such as impurity-C, which was formed under oxidative stress conditions. researchgate.net Although not specifically mentioning Impurity D, this demonstrates the capability of the technique. LC-MS/MS can also be used for highly sensitive and selective quantification, especially at very low concentration levels, which is often required for impurity analysis. researchgate.net

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, serve as valuable tools for the separation and quantification of solifenacin and its impurities. These methods are noted for their simplicity, cost-effectiveness, and ability to perform parallel analysis of multiple samples.

For the analysis of solifenacin and its related substances, including potential separation of Impurity D, HPTLC methods typically employ silica (B1680970) gel 60 F254 plates as the stationary phase. dntb.gov.uascispace.comnih.gov The selection of the mobile phase is critical for achieving adequate separation. A common approach involves using a mixture of solvents, with compositions adjusted to optimize the resolution between the API and its impurities. For instance, a mobile phase consisting of ethyl acetate, butanol, and glacial acetic acid (in a ratio of 10.0:0.4:0.1, by volume) has been successfully used for separating solifenacin from its other official impurities. nih.gov Another system uses methanol, ethyl acetate, and triethylamine (8:2:0.1, V/V) for simultaneous estimation of solifenacin and other compounds. scispace.com For visualization and quantification, densitometric scanning is performed at a wavelength where all compounds exhibit sufficient absorbance, often around 220 nm or 225 nm. dntb.gov.uanih.gov

While specific HPTLC methods focusing exclusively on Impurity D are not detailed in publicly available literature, the development of such a method would follow these established principles. The distinct chemical structure of Impurity D, particularly its dimeric nature, would result in a different retention factor (Rf) compared to solifenacin and its other monomeric impurities, enabling its separation and quantification. synzeal.com Stability-indicating HPTLC methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose, which includes the quantification of impurities in bulk drug and pharmaceutical formulations. researchgate.net

Table 1: Representative HPTLC Method Parameters for Solifenacin Impurity Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Ethyl Acetate:Butanol:Glacial Acetic Acid) |

| Detection Wavelength | Densitometric scanning at 220-225 nm |

| Quantification | Based on the peak area of the densitogram |

| Application | Simultaneous detection and quantification of solifenacin and its impurities |

Spectroscopic Techniques for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and quantification of pharmaceutical impurities. For this compound, a combination of NMR, HRMS, IR, and UV-Vis spectroscopy provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules like this compound. While detailed spectral data for Impurity D is often proprietary and provided with the purchase of a reference standard, the necessary analysis involves a suite of NMR experiments. allmpus.com

¹H NMR would confirm the presence of protons in different chemical environments. Key signals would include those from the two distinct phenyl groups and the protons of the two tetrahydroisoquinoline ring systems. The integration of these signals would correspond to the number of protons in each part of the molecule.

¹³C NMR provides information on the carbon skeleton. The spectrum of Impurity D would be characterized by a signal for the central carbonyl carbon of the methanone (B1245722) (urea-like) bridge, which would appear in the downfield region (around 156-170 ppm). Other signals would correspond to the carbons of the phenyl and tetrahydroisoquinoline moieties. preprints.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial to definitively assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, confirming the unique dimeric structure of Impurity D. preprints.orgnih.govresearchgate.net For example, HMBC would show correlations between the protons on the carbons adjacent to the nitrogen atoms and the central carbonyl carbon, confirming the methanone linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound, which allows for the confirmation of its elemental composition. The molecular formula for Impurity D is C₃₁H₂₈N₂O, corresponding to a monoisotopic mass of approximately 444.2202 Da. allmpus.comclearsynth.com

HRMS, often coupled with liquid chromatography (LC-MS), also provides critical information about the impurity's structure through fragmentation analysis (MS/MS or MSⁿ). researchgate.net For this compound, the fragmentation pattern would likely involve the cleavage of the central C-N bonds of the methanone group. This would lead to the formation of fragment ions corresponding to the (1R)-1-phenyl-3,4-dihydroisoquinoline and (1S)-1-phenyl-3,4-dihydroisoquinoline moieties. Further fragmentation of these substructures would be consistent with the known fragmentation pathways of tetrahydroisoquinoline derivatives, providing definitive structural confirmation. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₁H₂₈N₂O | allmpus.comclearsynth.com |

| Molecular Weight | 444.57 g/mol | pharmaffiliates.com |

| Exact Mass | ~444.2202 Da | Calculated |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode | hakon-art.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be distinguished by characteristic absorption bands that confirm its structure.

The most prominent feature would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the central methanone (urea-like) group, typically observed in the region of 1650-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2900-3100 cm⁻¹) and C-N stretching vibrations. nih.govub.edu The presence of these specific bands, provided with reference standards, helps in the unequivocal identification of the impurity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Detection Wavelength Optimization

Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used in conjunction with chromatographic techniques like HPLC for the detection and quantification of solifenacin and its impurities. The UV spectrum is dictated by the chromophoric systems within the molecule, which for this compound are the phenyl and tetrahydroisoquinoline rings.

The UV spectrum of solifenacin and its impurities typically shows maximum absorbance (λmax) in the range of 220-230 nm. hakon-art.comscirp.org For quantitative analysis, a detection wavelength is chosen to ensure adequate sensitivity for both the main component (solifenacin) and its impurities. A wavelength of 225 nm is commonly employed in HPLC methods, as it provides a good response for both solifenacin and its related substances, allowing for accurate purity assessment and impurity quantification. scirp.orgresearchgate.net By monitoring the peak purity at this wavelength using a photodiode array (PDA) detector, analysts can ensure that the chromatographic peak of the main drug is not co-eluting with any impurities, including Impurity D. scirp.orgpharmacophorejournal.com

Validation of Analytical Methods for Impurity D According to International Council for Harmonisation (ICH) Guidelines

Any analytical method used for the quantification of pharmaceutical impurities must be validated to demonstrate its suitability for the intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. scirp.orgijrpr.com This ensures the method is reliable, reproducible, and accurate for controlling the levels of this compound in the API.

The validation process for an impurity quantification method involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. This is typically demonstrated by spiking the drug substance with the impurity and showing that the peaks are well-resolved. Forced degradation studies are also performed to ensure separation from potential degradants. scirp.orgpharmacophorejournal.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity over a specified range. The range typically covers from the limit of quantification (LOQ) to 120% or 150% of the impurity's specification limit. pharmacophorejournal.comoup.com

Accuracy: The closeness of the test results to the true value. It is determined by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percentage recovery. scirp.orgoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility. The precision is expressed as the relative standard deviation (%RSD). scirp.orgoup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). scirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. oup.com

Table 3: Typical ICH Validation Parameters and Acceptance Criteria for an Impurity Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | The impurity peak is resolved from the API and other impurities (Resolution > 2.0). Peak purity should pass. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically within 80.0% to 120.0% for impurities. |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 10.0% at LOQ, ≤ 5.0% at higher levels. Intermediate Precision: ≤ 15.0% at LOQ, ≤ 10.0% at higher levels. |

| Limit of Quantification (LOQ) | Must be at or below the reporting threshold for the impurity. Precision (%RSD) at LOQ should be acceptable. |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after minor changes. |

Specificity, Selectivity, and Peak Purity Evaluation

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. jopir.in In the context of this compound, this is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. scirp.orgijrpr.com

To confirm specificity, solutions containing Solifenacin, this compound, and other known impurities are analyzed. pharmacophorejournal.com The method is considered specific if there is no interference between the peaks of these components. scirp.orgpharmacophorejournal.com Forced degradation studies are also instrumental in demonstrating specificity. Solifenacin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scirp.orgscirp.org The analytical method must be able to separate the peak of this compound from any degradants formed. ijrpr.com

Photodiode Array (PDA) detectors are often employed in conjunction with HPLC to evaluate peak purity. pharmacophorejournal.comresearchgate.net The PDA detector scans across a range of wavelengths, and software is used to assess the spectral homogeneity of a chromatographic peak. A "pure" peak, corresponding to a single compound like this compound, will exhibit a consistent spectrum across its entire width. pharmacophorejournal.comresearchgate.net This ensures that the measured peak area is solely attributable to the impurity and not co-eluting substances.

Precision (Repeatability and Intermediate Precision)

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmacophorejournal.com It is typically evaluated at two levels: repeatability and intermediate precision. ijrpr.comrjptonline.org

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. nanobioletters.com It is determined by performing multiple injections (typically six) of a solution containing a known concentration of this compound. scirp.orgscirp.org The relative standard deviation (RSD) of the peak areas is then calculated. For impurity analysis, an RSD of not more than 5.0% is generally considered acceptable. scirp.org

Intermediate Precision (Ruggedness): This evaluates the variability of the method within the same laboratory but on different days, with different analysts, and using different equipment. ijrpr.comrjptonline.org This provides an indication of the method's reproducibility under normal operational variability. ijrpr.com The RSD is calculated for the combined results from both the initial and intermediate precision studies. pharmacophorejournal.com

A summary of typical precision results for Solifenacin impurities is presented below:

| Precision Parameter | Acceptance Criteria (%RSD) | Typical Result (%RSD) |

| Repeatability | ≤ 5.0 | < 2.0 |

| Intermediate Precision | ≤ 10.0 | < 5.0 |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmacophorejournal.com For impurity quantification, accuracy is typically determined by recovery studies. ijrpr.com This involves spiking the drug product placebo with known amounts of this compound at different concentration levels. scirp.orgscirp.org

Commonly, three concentration levels covering the expected range of the impurity are used, for example, 50%, 100%, and 150% of the specification limit. pharmacophorejournal.comnanobioletters.com For each level, triplicate preparations are made and analyzed. scirp.orgscirp.org The percentage recovery is calculated by comparing the amount of impurity found to the amount added. The acceptance criteria for recovery of impurities are generally between 80% and 120%. pharmacophorejournal.com

A representative table for accuracy data is shown below:

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.25 | 0.245 | 98.0 |

| 100% | 0.50 | 0.505 | 101.0 |

| 150% | 0.75 | 0.740 | 98.7 |

Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity methods, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jopir.in

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. researchgate.net

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The signal-to-noise ratio for LOQ is commonly 10:1. researchgate.net Alternatively, it can be established from the standard deviation of the response and the slope of the calibration curve. nanobioletters.comimpactfactor.org

The precision at the LOQ level is also verified by injecting multiple preparations at the LOQ concentration and calculating the RSD. scirp.orgscirp.org

Typical LOD and LOQ values for Solifenacin impurities are in the range of micrograms per milliliter (µg/mL). scirp.org

| Parameter | Method | Typical Value (µg/mL) |

| LOD | Signal-to-Noise Ratio (3:1) | ~0.05 |

| LOQ | Signal-to-Noise Ratio (10:1) | ~0.15 |

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. jopir.in For impurity methods, the range typically extends from the LOQ to 120% or 150% of the impurity specification limit. pharmacophorejournal.com

To determine linearity, a series of solutions of this compound are prepared at different concentrations within the specified range. scirp.orgscirp.org These solutions are then injected into the chromatograph, and a calibration curve is constructed by plotting the peak area against the concentration. rjptonline.org

The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (typically >0.99). scirp.org The y-intercept of the regression line is also examined to ensure it is not significantly different from zero. pharmacophorejournal.com

| Parameter | Acceptance Criteria | Typical Result |

| Correlation Coefficient (r) | ≥ 0.99 | > 0.999 |

| Range | LOQ to 150% of specification | LOQ to 1.5 µg/mL |

Robustness and System Suitability Testing

Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijrpr.comnanobioletters.com For HPLC methods, these variations can include changes in the mobile phase composition (e.g., pH, organic solvent ratio), flow rate, and column temperature. ijrpr.com The effect of these changes on the chromatographic resolution and peak characteristics is evaluated. scirp.org

System Suitability Testing (SST): SST is an integral part of any analytical method and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system. nanobioletters.com Key SST parameters include:

Resolution: The separation between the peak of this compound and other closely eluting peaks. A resolution of >2.0 is generally required. scirp.org

Tailing Factor: A measure of peak symmetry. A value ≤ 2.0 is typically acceptable. scirp.org

Theoretical Plates: A measure of column efficiency.

Relative Standard Deviation (%RSD): The precision of replicate injections of a standard solution. An RSD of ≤ 5.0% is common for impurity analysis. nanobioletters.com

Development and Certification of this compound Reference Standards

The accuracy of impurity quantification is highly dependent on the quality of the reference standard used. clearsynth.comsynzeal.com The development and certification of a this compound reference standard is a meticulous process.

This process involves the synthesis of the impurity, followed by its isolation and purification to a high degree of purity. glppharmastandards.com The structural identity of the synthesized compound is confirmed using various spectroscopic techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure. glppharmastandards.com

Mass Spectrometry (MS): To confirm the molecular weight. glppharmastandards.com

Infrared (IR) Spectroscopy: To identify functional groups. glppharmastandards.com

Once the structure is confirmed, the purity of the reference standard is assigned through a process of mass balance, which may involve techniques like HPLC for chromatographic purity, thermogravimetric analysis (TGA) for water content, and residual solvent analysis. glppharmastandards.com

Certified reference standards for this compound are commercially available from various suppliers who provide a certificate of analysis detailing the compound's identity, purity, and other relevant analytical data. clearsynth.comsynzeal.comglppharmastandards.com These certified standards are crucial for analytical method development, validation, and routine quality control applications in the pharmaceutical industry. clearsynth.comsynzeal.com

Quality Control and Regulatory Compliance Pertaining to Solifenacin Impurity D

Impurity Profiling Strategies for Solifenacin (B1663824) Drug Substance and Drug Product

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. For solifenacin, this involves a comprehensive approach that begins with understanding the synthetic route and potential degradation pathways. Solifenacin Impurity D, chemically known as [(1R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone, is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API) pharmaffiliates.com.

A cornerstone of impurity profiling for solifenacin is the development and validation of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) scirp.orgedqm.eu. These methods are designed to separate the active ingredient from its impurities and degradation products, allowing for accurate quantification. The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness scirp.orgedqm.eu.

Forced degradation studies are an integral part of this strategy scirp.orgedqm.eu. By subjecting solifenacin to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products are generated and identified scirp.orgedqm.eu. This information is crucial for developing a comprehensive impurity profile and for understanding the stability of the molecule. These studies have shown that solifenacin is susceptible to degradation under various conditions, leading to the formation of several impurities scirp.orgedqm.eu. The data from these studies are used to establish the degradation pathways of the drug and to ensure that the analytical methods can detect all potential impurities.

The use of qualified reference standards for this compound and other known impurities is essential for the accurate identification and quantification of these substances in routine quality control testing pharmaffiliates.com. These reference standards are used to confirm the identity of impurity peaks in chromatograms and to calibrate the analytical instruments for quantitative analysis.

The table below summarizes the analytical techniques commonly employed in the impurity profiling of solifenacin.

| Analytical Technique | Purpose in Impurity Profiling | Key Parameters Monitored |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of solifenacin and its impurities. | Retention time, peak area, peak purity. |

| Mass Spectrometry (MS) | Identification and structural elucidation of unknown impurities. | Mass-to-charge ratio (m/z), fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of isolated impurities. | Chemical shifts, coupling constants. |

| Forced Degradation Studies | Identification of potential degradation products and pathways. | Degradation under acidic, basic, oxidative, thermal, and photolytic stress. |

Risk Assessment and Control Strategies for Impurity D in Pharmaceutical Manufacturing

A systematic risk assessment is conducted to identify and evaluate the potential sources of this compound and other impurities throughout the manufacturing process. This assessment informs the development of a robust control strategy to ensure the quality of the final product.

The control of Impurity D begins with a thorough understanding of the synthetic process of solifenacin. Critical process parameters (CPPs) that may influence the formation of this impurity are identified and tightly controlled. In-process monitoring at critical stages of the manufacturing process is implemented to ensure that the levels of Impurity D are maintained within acceptable limits. This may involve the use of at-line or on-line analytical techniques to provide real-time data on the impurity profile of the reaction mixture. By monitoring the process in real-time, adjustments can be made to the manufacturing conditions to prevent the formation of excessive levels of Impurity D.

Formulation development plays a crucial role in minimizing the formation of degradation products, including those that may arise from the interaction of the drug substance with excipients. Studies have shown that the manufacturing process of the final dosage form can impact the stability of solifenacin. For instance, wet granulation processes have been associated with the generation of amorphous forms of solifenacin, which can be more susceptible to degradation. In contrast, direct compression has been explored as a method to improve the chemical stability of solifenacin tablets and reduce the formation of degradation products.

The selection of appropriate excipients is also a critical factor. The compatibility of solifenacin with various excipients is thoroughly evaluated to identify any potential interactions that could lead to the formation of Impurity D or other degradation products. The use of antioxidants in the formulation has also been investigated as a strategy to inhibit oxidative degradation of the active ingredient.

Comprehensive stability testing programs are established to monitor the impurity profile of the solifenacin drug product over its intended shelf life. These studies are conducted under various storage conditions, as defined by ICH guidelines, including long-term and accelerated stability studies. The stability protocols include testing for the presence of this compound and other relevant impurities at specified time points.

The data generated from these stability studies are used to establish the shelf-life and recommended storage conditions for the drug product. The degradation kinetics of solifenacin and the rate of formation of Impurity D are evaluated to predict the long-term stability of the product. The acceptance criteria for Impurity D at the end of the shelf-life are set based on regulatory guidelines and safety considerations.

The following table outlines the typical conditions for stability testing of solifenacin drug products.

| Stability Study | Storage Conditions | Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Up to 60 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Compliance with Pharmacopoeial Monographs and Regulatory Guidelines

Adherence to pharmacopoeial monographs and regulatory guidelines is mandatory for the approval and marketing of pharmaceutical products. The quality of solifenacin and its impurities is controlled by the specifications outlined in these official texts.

The European Pharmacopoeia (Ph. Eur.) provides a monograph for solifenacin succinate (B1194679) that includes tests for the control of related substances. While the specific acceptance criteria for each named impurity, including Impurity D, are detailed within the monograph, which is not publicly available in its entirety, the monograph outlines the analytical procedure to be used for their control. The Ph. Eur. also provides reference standards for specified impurities to be used for identification and quantification purposes.

The general monograph on "Substances for pharmaceutical use" in the Ph. Eur. sets general acceptance criteria for impurities unless otherwise specified in the individual monograph. These limits are based on the maximum daily dose of the drug. For solifenacin, with a maximum daily dose of 10 mg, the general identification and qualification thresholds for impurities would apply.

The analytical method described in the European Pharmacopoeia for the control of solifenacin impurities is a liquid chromatography method. The method is designed to separate solifenacin from its known impurities, including Impurity D. The system suitability criteria are also defined in the monograph to ensure the performance of the chromatographic system. This includes resolution requirements between critical peak pairs to ensure accurate quantification of each impurity.

United States Pharmacopeia (USP) Standards for Related Substances

The United States Pharmacopeia (USP) establishes standards for the quality, purity, strength, and identity of medicines, food ingredients, and dietary supplements. While a specific monograph for Solifenacin Succinate detailing the acceptance criteria for each related substance, including this compound, is not publicly available in the same way as some other monographs, the general principles of the USP for controlling impurities in drug substances and drug products apply.

These standards are designed to limit the presence of impurities to levels that are safe for patients. The USP works in harmonization with other pharmacopeias and regulatory bodies to ensure that the standards are globally recognized and implemented. The control of related substances in a USP monograph is typically achieved through a combination of chromatographic methods and specified acceptance criteria. These criteria are set based on toxicological data and the manufacturing process capabilities. For a specified impurity like this compound, the USP would define a specific limit, often expressed as a percentage of the active pharmaceutical ingredient (API).

ICH Q3A/Q3B Guidelines on Impurities in New Drug Substances and Products

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3A(R2) and Q3B(R2) guidelines specifically address the control of impurities in new drug substances and new drug products, respectively. These guidelines provide a rational framework for the reporting, identification, and qualification of impurities.

The core of these guidelines is the establishment of thresholds for impurities based on the maximum daily dose (MDD) of the drug. These thresholds are categorized as:

Reporting Threshold: The level above which an impurity must be reported in the documentation for a new drug substance or product.

Identification Threshold: The level above which the structure of an impurity must be identified.

Qualification Threshold: The level above which an impurity's safety must be established through appropriate toxicological studies.

For Solifenacin, the typical maximum daily dose is 10 mg. Based on the ICH Q3B(R2) guidelines for impurities in new drug products, the following thresholds would apply:

| Threshold Type | Threshold for a Maximum Daily Dose of 10 mg |

| Reporting Threshold | 0.1% |

| Identification Threshold | 0.2% |

| Qualification Threshold | 0.5% or a total daily intake of 200 µg, whichever is lower |

These thresholds are crucial for drug manufacturers as they dictate the level of analytical scrutiny required for each impurity. If the level of this compound is consistently below the identification threshold, its structure does not need to be elucidated. However, if it exceeds the qualification threshold, extensive safety data is required to justify its presence at that level.

Establishment of Acceptable Limits for this compound

The establishment of an acceptable limit for this compound is a multi-faceted process that relies on the principles outlined by the USP and ICH. The final acceptance criterion for an impurity in a drug product is set based on a combination of factors including:

Qualification: The process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. If the level of this compound is above the qualification threshold, its safety must be demonstrated. This can be achieved through toxicological studies or by providing evidence that the impurity is a significant metabolite in humans or has been adequately tested in preclinical safety studies of the drug substance.

Manufacturing Capability: The limits set should be achievable by a robust and well-controlled manufacturing process.

Stability of the Drug Product: The acceptable limit must take into account any increase in the impurity level during the shelf-life of the product.

Based on the ICH Q3B(R2) qualification threshold for a drug with a maximum daily dose of 10 mg, the limit for an individual unspecified impurity would generally not exceed 0.2%. For a specified and qualified impurity like this compound, the limit could be higher, provided it is supported by adequate safety data. Without access to the specific regulatory submissions and toxicological data for this compound, a definitive acceptable limit cannot be stated. However, the framework for its establishment is clearly defined by international regulatory guidelines.

Advanced Research Trajectories and Methodological Innovations for Solifenacin Impurity D

Chirality Assessment and Enantiomeric Purity Analysis of Impurity D

The stereochemical configuration of impurities can significantly impact the safety and efficacy profile of an active pharmaceutical ingredient (API). Given that Solifenacin (B1663824) itself is a single enantiomer, the chiral assessment of its impurities, including Impurity D, is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the enantiomeric separation and purity assessment of chiral compounds in the pharmaceutical industry. wvu.edu For Solifenacin and its stereoisomeric impurities, normal-phase liquid chromatography (NP-LC) has proven effective. researchgate.netnih.gov The development of a stereoselective method involves screening various chiral stationary phases (CSPs) to achieve optimal separation.

Several studies have demonstrated successful separation of Solifenacin's stereoisomers using polysaccharide-based chiral columns. For instance, columns like Chiralpak AD-H, which features amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, and Chiralpak IC have been effectively utilized. researchgate.netnih.gov The mobile phase composition is critical for achieving resolution; a common approach involves a mixture of n-hexane, ethanol, and isopropyl alcohol, with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape for basic analytes like Solifenacin and its impurities. researchgate.net A validated NP-LC method successfully separated Solifenacin from its three stereoisomers with a resolution of not less than 3, demonstrating the robustness of the technique. researchgate.net

Table 1: Chiral Chromatography Method Parameters for Solifenacin Stereoisomers

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | Chiralpak IC (250 x 4.6 mm) | researchgate.net |

| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:diethylamine (60:15:25:0.1, v/v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 220 nm | researchgate.netnih.gov |

| Column Screened | Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA, Chiralpak IB, Chiralpak IC | researchgate.net |

This type of method can be applied for the routine quality control of Solifenacin bulk drug and for the detection of chiral impurities in final pharmaceutical formulations. researchgate.net

While chromatography is used for separation and quantification, spectroscopic methods are essential for structural confirmation and differentiation of stereoisomers. Chiroptical detection methods, such as using a laser polarimeter in-line with the HPLC system, can help in understanding the elution order of different stereoisomers. researchgate.net

Furthermore, advanced spectroscopic techniques are used for the full characterization of impurities. For related Solifenacin impurities, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, COSY), Infrared (IR) spectroscopy, and UV spectroscopy provides comprehensive structural information. ub.edu Differences in the spatial arrangement of atoms in stereoisomers can lead to subtle but measurable differences in their NMR spectra, particularly when using chiral shift reagents. UV spectroscopy can also aid in differentiation; for example, increased conjugation in one impurity's structure can result in a distinct absorption band compared to the parent drug. ub.edu

Computational Chemistry and In Silico Modeling for Impurity Prediction and Mechanism Simulation

Computational chemistry offers powerful tools for predicting the formation of potential impurities and simulating their reaction mechanisms, thereby guiding process development and control strategies. escholarship.org In silico models can evaluate large libraries of virtual molecules to prioritize which impurities might form under specific synthetic conditions. escholarship.org

For Solifenacin Impurity D, quantum mechanics (QM) and molecular dynamics (MD) simulations can be employed to model the reaction pathways leading to its formation. These models can help identify the thermodynamic and kinetic factors that favor the creation of this specific impurity over other potential side products. By understanding the transition states and energy barriers involved, chemists can optimize reaction conditions (e.g., temperature, solvent, reagents) to minimize the impurity's formation.

Development of Novel Isolation and Purification Techniques for Impurity D

Obtaining pure reference standards of impurities is essential for analytical method validation and toxicological studies. synthinkchemicals.com The isolation and purification of impurities like this compound often begin with preparative chromatography.

Following synthesis, crude reaction mixtures containing the impurity are typically subjected to a work-up procedure to remove excess reagents and byproducts. preprints.org Subsequently, column chromatography is a common and effective method for purification. preprints.org For other Solifenacin impurities, this technique has been used to achieve purities greater than 95%. mdpi.com The choice of solvent system and stationary phase is critical and is often guided by analytical chromatography data.

Advanced purification techniques could include Supercritical Fluid Chromatography (SFC), which is recognized for its efficiency and use of "greener" solvents. While specific applications to Impurity D are not detailed in the literature, SFC is a growing area in chiral separations and pharmaceutical purification.

Emerging Analytical Technologies for Impurity Detection and Characterization at Trace Levels

Regulatory agencies require the detection and characterization of impurities even at very low (trace) levels. This necessitates the use of highly sensitive and specific analytical technologies.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose. mdpi.comresearchgate.net It combines the separation power of HPLC with the high sensitivity and structural information provided by MS, making it ideal for identifying and quantifying trace-level impurities. mdpi.com

Other emerging technologies that can be applied to impurity analysis include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and better resolution compared to conventional HPLC.

Capillary Electrophoresis (CE): Provides an alternative separation mechanism that can be advantageous for certain types of molecules, offering high efficiency and low sample consumption. wvu.edu

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, enabling the confident identification of unknown impurities based on their elemental composition. mdpi.com

Ion Mobility Spectrometry: When coupled with MS, this technique can separate ions based on their size and shape, providing an additional dimension of separation for complex mixtures. mdpi.com

Table 2: Comparison of Emerging Analytical Technologies for Trace Impurity Detection

| Technology | Principle | Advantages for Impurity D Analysis |

|---|---|---|

| UHPLC-MS | Chromatographic separation followed by mass-based detection. | High throughput, excellent sensitivity, and specificity. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, minimal solvent usage. wvu.edu |

| HRMS (e.g., Orbitrap, TOF) | Highly accurate mass-to-charge ratio measurement. | Enables confident identification of unknown degradation products and impurities. mdpi.com |

These advanced methods are crucial for ensuring that pharmaceutical products meet stringent quality and safety standards.

Long-Term Stability Prediction and Degradation Product Characterization Methodologies

Understanding the stability of a drug substance and its impurities is a critical part of pharmaceutical development. Stability-indicating methods are analytical procedures that can separate the API from its degradation products, allowing for an accurate assessment of stability. impactfactor.org

For Solifenacin, forced degradation studies are performed under various stress conditions (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress) to identify potential degradation products. impactfactor.org Validated stability-indicating RP-HPLC methods are then used to separate and quantify the drug and any new degradation products that form. impactfactor.orgnih.gov

A key innovation in this area is the use of kinetic modeling to predict long-term stability from short-term accelerated stability data. researchgate.netmdpi.com By collecting data at several elevated temperatures, models based on the Arrhenius equation can be constructed. These models plot the logarithm of the degradation rate against the inverse of the temperature to predict the rate of degradation under long-term storage conditions (e.g., 2-8°C). researchgate.net This predictive approach allows for a much earlier understanding of a product's shelf-life and the potential for certain impurities to increase over time. mdpi.com Any degradation products formed during these stability studies would be fully characterized using techniques like HRMS and NMR to elucidate their structures.

Q & A

Q. What analytical methods are commonly used to detect and quantify Solifenacin Impurity D in pharmaceutical matrices?

A validated HPLC method with a Thermo Hypersil ODS C18 column (40°C, 210 nm detection) and gradient elution (0.02 mol/L KHPO buffer at pH 3.0 and acetonitrile) is widely employed. The method uses a correction factor of 0.41 for Impurity D relative to the parent compound, with a detection limit of 0.0470 µg/mL and quantification limit of 0.1411 µg/mL . Recovery rates for Impurity D average 93.77% (RSD 0.47%), demonstrating robustness for routine quality control.

Q. How is this compound structurally characterized, and what resources are critical for its identification?

Structural elucidation requires advanced techniques such as LC-MS/MS, high-resolution mass spectrometry (HRMS), and NMR. For example, HPLC-MS methods with fragmentation patterns (e.g., m/z transitions) help distinguish Impurity D from isomers. SynThink and Medicilon highlight the use of impurity preparation workflows coupled with spectral libraries for confirmation .

Q. What are the primary synthetic pathways leading to the formation of this compound?

Impurity D arises during the synthesis of solifenacin succinate, often from incomplete esterification or oxidation byproducts. Key intermediates like (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 118864-75-8) are precursors, and process optimization (e.g., controlling reaction pH and temperature) minimizes its formation .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between this compound and structurally similar impurities in HPLC analysis?

Adjusting mobile phase composition (e.g., triethylamine concentration) or using orthogonal methods like ultra-fast liquid chromatography (UFLC) with a Shimpack XR-ODS-II column improves resolution. reports a resolution >3.5 for critical pairs by optimizing buffer pH (7.0) and gradient elution .

Q. What validation parameters are essential for ensuring the reliability of impurity quantification methods?

Key parameters include:

- Linearity : R ≥ 0.9998 for Impurity D in the range 0.1411–0.7056 µg/mL .

- Precision : Intra-day RSD <5% for retention time and peak area .

- Accuracy : Recovery studies with spiked samples (93.77% for Impurity D) .

- Robustness : Column temperature (±2°C) and flow rate (±0.1 mL/min) variations must not affect results .

Q. How can discrepancies in impurity recovery rates (e.g., 93.77% for Impurity D vs. 101.09% for Impurity A) be addressed methodologically?

Matrix effects or solubility differences may cause recovery variations. Strategies include:

Q. What advanced techniques are recommended for stability studies of this compound under stressed conditions?

LC-MS/MS with multiple reaction monitoring (MRM) tracks degradation products. For example, oxidative stress (HO) may generate N-oxide derivatives, while photolytic stress can produce hydroxylated analogs. Medicilon’s protocols recommend 24-hour stability tests for sample solutions and mobile phases .

Data Analysis & Contradictions

Q. How should researchers interpret batch-to-batch variability in impurity profiles (e.g., undetectable Impurity D vs. 0.018% Impurity I)?

Variability may stem from raw material quality or process inconsistencies. Statistical tools (e.g., ANOVA for batch data) and control charts help identify outliers. notes that Impurity I is consistently detected (0.015–0.018%), while D is often below detection limits, suggesting stricter controls for intermediate purification .

Q. What computational tools aid in predicting the toxicity or pharmacokinetic behavior of this compound?

QSAR models and software like ADMET Predictor® assess toxicity risks (e.g., genotoxicity alerts). Impurity D’s low molar mass (209.29 g/mol) and logP (~2.5) predict moderate bioavailability, necessitating in vitro assays (e.g., Ames test) for confirmation .

Methodological Gaps & Future Directions

Q. What unresolved challenges exist in the chromatographic analysis of this compound?

- Sensitivity : Improving detection limits beyond 0.0470 µg/mL for trace-level studies.

- Multi-impurity profiling : Developing UPLC-MS/MS methods to simultaneously quantify D with other impurities (A, C, I, etc.) .

- Reference standards : Synthesizing high-purity Impurity D (CAS 1534326-81-2) for calibration, as commercial sources are unreliable .

Q. How can researchers enhance reproducibility in impurity synthesis and characterization?

Adhere to ICH Q3A/B guidelines and document synthetic pathways rigorously. For example, Medicilon’s impurity preparation protocols emphasize NMR (1H, 13C, HSQC) and HRMS data for structural confirmation, with purity ≥95% via area normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.